Reduced Hallucinogenic Potency and Distinct Effective Dose Profile in Humans
In early human testing, 2-Br-4,5-MDA produced only non-hallucinogenic, amphetamine-like stimulant effects at an effective dose of approximately 4 mg/kg (0.015 mmol/kg), in stark contrast to the parent MDA which produces complex entactogenic and hallucinogenic effects at a standard psychoactive dose of 1.4 mg/kg [1][2]. This represents a roughly 2.8-fold higher dose requirement for stimulant effects in 2-Br-4,5-MDA, while its hallucinogenic potency—a defining feature of the class—is functionally absent at this dose [1].
| Evidence Dimension | Human effective psychoactive dose |
|---|---|
| Target Compound Data | Approximately 4 mg/kg (0.015 mmol/kg) for non-hallucinogenic amphetamine-like stimulation |
| Comparator Or Baseline | MDA (3,4-methylenedioxyamphetamine): 1.4 mg/kg oral racemic MDA for entactogenic/hallucinogenic effects |
| Quantified Difference | 2.8-fold higher dose; qualitative elimination of hallucinogenic/entactogenic effects |
| Conditions | Early human testing as reported by Sepúlveda et al. (1972) for the target. Comparator MDA dose data from a within-subjects, double-blind, placebo-controlled study (1.4 mg/kg oral racemic MDA). |
Why This Matters
This demonstrates that the C(2) bromine substitution fundamentally alters the in vivo psychopharmacological effect profile, meaning researchers studying non-hallucinogenic stimulant mechanisms cannot use MDA as a substitute.
- [1] Sepúlveda, S., Valenzuela, R., & Cassels, B. K. (1972). Potential Psychotomimetics. New Bromoalkoxyamphetamines. Journal of Medicinal Chemistry, 15(4), 413-415. View Source
- [2] MAPS. (1994). Volume 5 Number 2 Autumn 1994. (Referencing 1.4 mg/kg oral racemic MDA standard dose). View Source
